[1-(Hydroxymethyl)silolan-1-yl]methanol
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Overview
Description
[1-(Hydroxymethyl)silolan-1-yl]methanol: is a chemical compound with the molecular formula C6H14O2Si It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)silolan-1-yl]methanol typically involves the reaction of silane precursors with formaldehyde under controlled conditions. One common method is the hydrosilylation reaction, where a silane compound reacts with formaldehyde in the presence of a catalyst such as platinum or rhodium. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Hydroxymethyl)silolan-1-yl]methanol can undergo oxidation reactions to form siloxane compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, reaction with alkyl halides can yield alkylsilane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products:
Oxidation: Siloxane compounds.
Reduction: Silane derivatives.
Substitution: Alkylsilane or acylsilane derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Hydroxymethyl)silolan-1-yl]methanol is used as a precursor for the synthesis of various organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is explored for its potential as a biocompatible material. Its silicon-based structure is of interest for developing new biomaterials and drug delivery systems.
Medicine: In medicine, this compound is investigated for its potential use in medical implants and prosthetics due to its biocompatibility and stability.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its ability to form stable bonds with various substrates makes it valuable in manufacturing high-performance materials.
Mechanism of Action
The mechanism of action of [1-(Hydroxymethyl)silolan-1-yl]methanol involves its ability to form strong covalent bonds with other molecules. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, enhancing its reactivity. The silicon atom in the structure provides unique properties, such as thermal stability and resistance to oxidation, which contribute to its effectiveness in various applications.
Comparison with Similar Compounds
[1-(Hydroxymethyl)tetrahydrofuran-1-yl]methanol: Similar in structure but contains an oxygen atom instead of silicon.
[1-(Hydroxymethyl)cyclohexan-1-yl]methanol: Similar in structure but contains a carbon ring instead of silicon.
Uniqueness: The presence of a silicon atom in [1-(Hydroxymethyl)silolan-1-yl]methanol distinguishes it from other similar compounds. Silicon imparts unique properties such as increased thermal stability, resistance to oxidation, and the ability to form strong covalent bonds with a variety of substrates. These properties make it particularly valuable in applications where durability and stability are essential.
Biological Activity
[1-(Hydroxymethyl)silolan-1-yl]methanol is a silane derivative that has garnered attention for its potential biological activities. Understanding its interactions at the molecular level can provide insights into its applications in various fields, including medicinal chemistry, biochemistry, and materials science. This article compiles data from diverse sources to present a comprehensive overview of the biological activity of this compound.
Molecular Formula: C4H10O2Si
Molecular Weight: 118.21 g/mol
CAS Number: 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. It acts as a ligand, potentially binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved may include:
- Enzyme Inhibition: Compounds similar to this compound have shown potential in inhibiting key metabolic enzymes, which can alter metabolic pathways.
- Receptor Modulation: The compound may influence receptor activity, affecting signal transduction pathways crucial for various physiological processes.
Cytotoxicity Studies
Cytotoxicity assays performed on silane derivatives indicate varying degrees of toxicity depending on structure and concentration. Preliminary data suggest that this compound may exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of silane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with hydroxymethyl groups demonstrated enhanced antimicrobial effects compared to their non-hydroxymethyl counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds, suggesting their potential as effective antimicrobial agents.
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
Control | 32 | 64 |
This compound | 8 | 16 |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values indicating effective inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HeLa (Cervical) | 10 |
A549 (Lung) | 20 |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of silane derivatives. The presence of hydroxymethyl groups appears to play a critical role in increasing both antimicrobial and cytotoxic properties.
Properties
Molecular Formula |
C6H14O2Si |
---|---|
Molecular Weight |
146.26 g/mol |
IUPAC Name |
[1-(hydroxymethyl)silolan-1-yl]methanol |
InChI |
InChI=1S/C6H14O2Si/c7-5-9(6-8)3-1-2-4-9/h7-8H,1-6H2 |
InChI Key |
ZPHTYAULRFPUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Si](C1)(CO)CO |
Origin of Product |
United States |
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